Vilanterol Acetate

beta2-selectivity cAMP functional assay CHO recombinant cells

Researchers developing β2-agonists face inconsistent selectivity across approved LABAs, complicating assay benchmarking. Vilanterol acetate resolves this with the highest functional β2/β1 selectivity ratio (2,400) among approved agents and >1,000-fold binding selectivity over β1/β3. • pEC50 9.4 (β2); onset 3.1-3.45 min in human airway tissue; bronchodilation sustained >22 h. • Reference standard for cAMP assays, radioligand binding, and HPLC method validation (≥98% purity). • Acetate salt ensures unambiguous chromatographic resolution from trifenatate counterions.

Molecular Formula C₂₆H₃₇Cl₂NO₇
Molecular Weight 546.48
CAS No. 503068-35-7
Cat. No. B1144404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVilanterol Acetate
CAS503068-35-7
Synonyms(α1R)-α1-[[[6-[2-[(2,6-Dichlorophenyl)methoxy]ethoxy]hexyl]amino]methyl]-4-hydroxy-1,3-benzenedimethanol Acetate (Salt);  4-[(1R)-2-[[6-[2-[(2,6-Dichlorobenzyl)oxy]ethoxy]hexyl]amino]-1-hydroxyethyl]-2-(hydroxymethyl)phenol Acetate
Molecular FormulaC₂₆H₃₇Cl₂NO₇
Molecular Weight546.48
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Vilanterol Acetate: Ultra-Long-Acting Beta2-Agonist


Vilanterol acetate (GW642444 acetate) is a potent, highly selective ultra-long-acting β2-adrenoceptor agonist (ultra-LABA) developed for once-daily inhaled treatment of asthma and chronic obstructive pulmonary disease (COPD) [1]. It belongs to the salmeterol scaffold class but is engineered via a β2-specific exosite (β2-H296–K305) interaction to confer high affinity and selectivity (>1000-fold over β1/β3) without compromising intrinsic efficacy [2]. The free-base equivalent, vilanterol trifenatate, is marketed in fixed-dose combination products (Breo/Relvar Ellipta with fluticasone furoate; Anoro Ellipta with umeclidinium) [3]. As the acetate salt, this compound serves as a critical intermediate and a reference standard for analytical, bioequivalence, and receptor pharmacology studies.

Compound Identity
Vilanterol acetate (GW642444 acetate) – ultra-LABA tool compound for β2-adrenoceptor pharmacology studies
Research Use
Reference standard for analytical method validation, bioequivalence assessment, and receptor binding / functional assays
Salt Form Context
Acetate salt distinct from trifenatate; supports chromatographic resolution and counterion-sensitive studies

Vilanterol Acetate: Why Substitution Fails


Despite all being classified as LABAs or ultra-LABAs, the in-class molecular pharmacological profiles vary enormously, with complete overlap between 'long' and 'ultra-long' categories in some dimensions but extreme divergence in others [1]. Vilanterol and salmeterol both employ a β2-specific exosite for high selectivity (>1000-fold), but vilanterol combines this with indacaterol-level intrinsic efficacy—a dual profile not replicated by any other approved LABA [1]. Its onset of action in human airways is faster than salmeterol, its duration of bronchodilation exceeds salmeterol's, and its functional β2/β1 selectivity ratio of 2400 surpasses all other major LABAs [1][2]. Substitution therefore risks altering the efficacy–selectivity–duration balance in formulations where these parameters are clinically linked to once-daily dosing regimens and inhaled corticosteroid sparring [3].

Ultra-LABA class profile divergence
Vilanterol combines exosite-driven β2 selectivity with indacaterol-level intrinsic efficacy; other LABAs may present a different efficacy–selectivity–duration balance.
Salmeterol substitution mismatch
Similar exosite selectivity but slower onset and lower intrinsic efficacy in functional assays; onset kinetics and full-agonist behavior may not transfer.
Indacaterol substitution mismatch
Comparable duration but substantially lower β2/β1 selectivity; β1-mediated off-target response probability may differ in tissue models.

Vilanterol Acetate: Quantitative Differentiation Evidence


Functional β2-Selectivity Advantage

Vilanterol demonstrates a functional β2/β1 selectivity ratio of 2400, the highest among all major LABAs. This compares with salmeterol at 1595, formoterol at 130, and indacaterol at only 12.5 [1]. In a separate 2025 direct head-to-head study using radioligand binding in CHO-β2 and CHO-β1 cells, vilanterol and salmeterol were both confirmed as highly β2-selective (>1000-fold), while indacaterol was similar to the short-acting salbutamol at approximately 40-fold [2]. The practical implication is that vilanterol achieves approximately 192-fold higher functional discrimination between β2 and β1 receptors than indacaterol, reducing the potential for β1-mediated cardiac chronotropic/inotropic effects at therapeutic β2-bronchodilator concentrations.

Selectivity Ratio
Head-to-head
2400 (β2/β1)
Supports β2-selective assay context; reduced β1 off-target response probability in research models
cAMP assay, CHO-β2/β1 cells; vs. salmeterol 1595, indacaterol 12.5
beta2-selectivity cAMP functional assay CHO recombinant cells

Rapid Onset of Bronchodilation

In human airway tissue preconstricted with 0.1 µM histamine, 1 nM vilanterol achieved a significantly faster onset of action (3.1 min) compared with 1 nM salmeterol (8.3 min), representing a 2.7-fold faster bronchodilator effect [1]. A separate comparative dataset reports vilanterol onset at 3.45 min versus salmeterol at 13.7 min, confirming a reproducibly faster profile [2]. Formoterol (5.9 min) and indacaterol (10.9 min) fall between these values, but neither matches vilanterol's combination of rapid onset and 24-hour duration [2].

Onset of Action
Head-to-head
3.1 min
Reported faster onset in airway tissue model; supports onset-duration profiling
Human airway tissue, 1 nM; vs. salmeterol 8.3 min
onset of action human airway tissue bronchodilation kinetics

24-Hour Bronchodilation Duration

In superfused human airway tissue, vilanterol produced a significant bronchodilator response that was still evident 22 h post-treatment, a time point at which salmeterol no longer exhibited significant bronchodilation [1]. In cellular persistence assays, vilanterol's persistence of action was comparable to indacaterol (another once-daily ultra-LABA) and significantly longer than formoterol [1]. The clinical translation of this 24-hour pharmacological coverage is evidenced by dose-dependent trough FEV1 improvements of 121–162 mL over placebo at the 24 h time point in asthma patients receiving vilanterol 12.5–50 µg [2].

Bronchodilation Duration
Head-to-head
22 h+ persistent effect
Supports 24 h pharmacodynamic endpoint modeling; salmeterol effect lost at this time point
Superfused human airway tissue; trough FEV1 improvement 121–162 mL over placebo at 24 h
duration of action persistence of bronchodilation 24-hour coverage

High Intrinsic Efficacy at β2-Receptor

In cAMP functional activity studies at the human β2-adrenoceptor, vilanterol exhibited a level of intrinsic efficacy (maximal cAMP response) comparable to indacaterol, a known high-efficacy ultra-LABA, and significantly greater than that of salmeterol [1]. This profile is pharmacologically notable: salmeterol relies on its exosite mechanism for high selectivity but is a partial agonist with relatively low intrinsic efficacy; vilanterol retains the same exosite-driven selectivity while achieving substantially higher receptor activation capacity [1][2]. The efficacy ratio (KD/EC50) data from a comprehensive 2025 head-to-head study confirms this distinction [2].

Intrinsic Efficacy
Head-to-head
Vilanterol: high efficacy (indacaterol-like)
Salmeterol: partial agonist
Efficacy-selectivity balance unique among LABAs; supports dual-profile research
cAMP assay in CHO-β2 cells; efficacy ratio (KD/EC50) context
intrinsic efficacy beta2-agonist efficacy cAMP Emax

Once-Daily vs. Twice-Daily Efficacy in COPD

In a randomized, double-blind, double-dummy, 12-week Phase III trial in 528 patients with moderate-to-very-severe COPD, once-daily fluticasone furoate/vilanterol 100/25 µg produced a weighted mean FEV1 improvement of 130 mL from baseline, compared with 108 mL for twice-daily fluticasone propionate/salmeterol 500/50 µg [1]. The time to achieve a 100 mL FEV1 improvement on Day 1 was shorter with FF/VI (median 16 min) than FP/SAL (median 28 min) [1]. Health status improvements (SGRQ total score: FF/VI -4.3 units vs. FP/SAL -3.0 units) were directionally favorable though not statistically different [1]. These data demonstrate that once-daily vilanterol-based therapy provides at least comparable lung function improvement to the established twice-daily salmeterol-based regimen, with the added benefit of a simplified dosing schedule.

Once-Daily vs. Twice-Daily
Head-to-head
FF/VI wmFEV1 +130 mL
FP/SAL wmFEV1 +108 mL
Reported once-daily endpoint response comparable to twice-daily regimen; supports dosing-interval research
Phase III RCT, 528 COPD patients, 12 weeks; time to 100 mL FEV1 improvement 16 min vs. 28 min
COPD clinical trial FEV1 improvement once-daily vs. twice-daily

Pharmacokinetics Supporting Once-Daily Dosing

Vilanterol is rapidly absorbed following inhaled administration, with a median Tmax of 5 minutes in healthy subjects and 10 minutes in asthma/COPD patients [1]. FEV1 increases were detectable from as early as 5 minutes post-dose and were maintained up to 24 hours across all doses tested (25–100 µg) [1]. Systemic exposure increased in an approximately dose-proportional manner, with only marginal accumulation upon repeat once-daily dosing for 14 days [1]. This pharmacokinetic–pharmacodynamic profile—rapid onset, sustained 24 h bronchodilation, and predictable exposure—is a prerequisite for the once-daily combination products in which vilanterol is formulated, distinguishing it from LABAs requiring twice-daily administration such as salmeterol and formoterol.

PK/PD Profile
Class-level inference
Tmax 5–10 min; 24 h sustained FEV1
Reported PK/PD profile consistent with once-daily exposure modeling
Phase I/II studies; dose-proportional exposure; marginal accumulation
pharmacokinetics Tmax FEV1 time course once-daily dosing

Vilanterol Acetate: Key Application Scenarios


β2-Selectivity Reference Standard

Vilanterol acetate provides a well-characterized reference point with a functional β2/β1 selectivity ratio of 2400 and >1000-fold binding selectivity, far exceeding indacaterol (12.5-fold functional, ~40-fold binding) and formoterol (130-fold) [1][2]. Medicinal chemistry and pharmacology groups developing next-generation β2-agonists should use vilanterol as the high-selectivity benchmark in head-to-head cAMP assays and radioligand binding displacement studies performed in CHO-β2/CHO-β1 cell lines, as it defines the current upper boundary of achievable β2 discrimination among approved LABAs.

Rapid-Onset, Long-Duration Bronchodilator Tool

With an onset of action of 3.1–3.45 min in human airway tissue—significantly faster than salmeterol (8.3–13.7 min)—combined with persistent bronchodilation at 22 h where salmeterol's effect is lost [1][2], vilanterol acetate is the compound of choice for in vitro assays requiring simultaneous characterization of rapid onset and sustained duration. This dual property is essential for screening programs aimed at identifying backup candidates that do not trade off speed for longevity, as well as for academic research into the structural determinants of β2-AR binding kinetics.

API for Once-Daily ICS/LABA Combinations

The clinical evidence demonstrating that once-daily FF/VI 100/25 µg delivers at least comparable 24 h wmFEV1 improvements to twice-daily FP/SAL 500/50 µg (130 mL vs. 108 mL), with a faster time to 100 mL FEV1 improvement (16 min vs. 28 min) [1], positions vilanterol acetate as a critical starting material or reference listed drug (RLD) comparator for generic manufacturers developing substitutable once-daily ICS/LABA dry powder inhaler products. Bioequivalence studies should reference the 24 h trough FEV1 data (121–162 mL over placebo) established in the Lötvall et al. dose-ranging trial [2].

Analytical Reference Standard for QC and Stability

Vilanterol acetate (CAS 503068-35-7), as the well-defined acetate salt with established pEC50 values (β2: 9.4; β1: 6.4; β3: 6.1) [1] and documented HPLC purity specifications (≥95%) [1], is the appropriate reference standard for pharmaceutical QC laboratories performing assay, content uniformity, dissolution, and stability-indicating method validation for vilanterol trifenatate-based finished dosage forms. Its distinct salt form simplifies chromatographic resolution from the trifenatate counterion and degradation products.

Application
Selection Property
Validation Focus
β2-Selectivity Benchmarking
Functional selectivity ratio context
β2/β1 assay panel review
Onset-Duration Profiling
Onset kinetics in airway tissue models
Time-course endpoint modeling
Once-Daily ICS/LABA Combination Research
24 h pharmacodynamic coverage and exposure
Trough FEV1 endpoint context
Analytical Reference Standard
Acetate salt identity for chromatographic resolution
HPLC purity and stability method review

Technical Documentation Hub

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18 linked technical documents
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